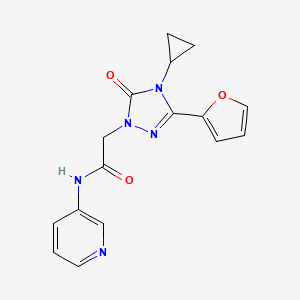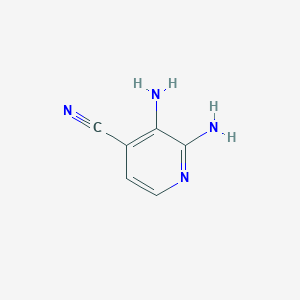
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 3-position of the pyridine ring and a pyrrolidine moiety attached to the nitrogen atom at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Amidation: The pyrrolidine moiety is introduced via an amidation reaction, where the nitro-substituted pyridine reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and amidation steps, and crystallization techniques for the formation of the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pyrrolidine moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: (S)-3-Amino-N-(pyrrolidin-3-yl)pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyrrolidinone derivatives.
Applications De Recherche Scientifique
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)pyrrolidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-N-(pyrrolidin-3-yl)pyridine: Similar structure but without the hydrochloride salt form, affecting its solubility and application.
Uniqueness
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to the combination of the nitro group and pyrrolidine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility, making it more versatile for various applications.
Propriétés
IUPAC Name |
3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZMOIMXSSVJS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea](/img/structure/B2989051.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
